An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde
An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2-(Methyldithio)isobutyraldehyde. The information is intended to support research and development activities in the fields of chemistry, food science, and pharmaceuticals.
Core Chemical and Physical Properties
2-(Methyldithio)isobutyraldehyde, also known by its IUPAC name 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound.[1][2] It is recognized for its utility in organic synthesis and as a building block for more complex molecules.[3] The compound typically appears as a colorless to pale yellow liquid.[1][4]
Table 1: Physicochemical Properties of 2-(Methyldithio)isobutyraldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀OS₂ | [1][3] |
| Molecular Weight | 150.26 g/mol | [2][3] |
| CAS Number | 67952-60-7 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 46.0 °C at 1.00 mm Hg | [1] |
| Melting Point | 80.0 to 83.0 °C at 760.00 mm Hg | [1] |
| Density | 1.095-1.100 g/cm³ | [1] |
| Refractive Index | 1.512-1.522 | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[4] | [1][4] |
| IUPAC Name | 2-methyl-2-(methyldisulfanyl)propanal | [1] |
| Synonyms | 2-(Methyldithio)isobutyraldehyde, Cocoa propanal, FEMA 3866 | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-(Methyldithio)isobutyraldehyde can be achieved through a multi-step process starting from isobutyraldehyde. The following protocol is based on established chemical synthesis methodologies.[5]
Experimental Protocol: Synthesis of 2-(Methyldithio)isobutyraldehyde
Objective: To synthesize 2-methyl-2-(methylthio)propionaldehyde, a related precursor, from isobutyraldehyde. This process is a key step towards producing 2-(Methyldithio)isobutyraldehyde.
Materials:
-
Chlorine gas[5]
-
Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)[5]
-
Aqueous solution of sodium methyl mercaptide[5]
-
Hydroxylamine (for subsequent reaction steps not detailed here)[5]
-
Reaction vessel equipped for gas introduction and temperature control
Procedure:
-
Chlorination:
-
Dissolve isobutyraldehyde in an appropriate organic solvent within the reaction vessel.[5]
-
Maintain the temperature of the solution between 0-50 °C, with an optimal range of 25-35 °C.[5]
-
Introduce chlorine gas into the solution to initiate the chlorination reaction, forming 2-chloro-2-methyl propanal.[5]
-
-
Thiolation:
-
Work-up and Purification (General Procedure):
-
After the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Wash the organic layer with water and brine to remove impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation to obtain the final compound.
-
Note: The synthesis of the dithio compound involves further steps not detailed in the referenced patent, which focuses on a related monothio- and oxime-containing molecule.
Caption: Synthesis workflow for a key precursor of 2-(Methyldithio)isobutyraldehyde.
Reactivity, Applications, and Biological Relevance
2-(Methyldithio)isobutyraldehyde is a versatile compound with applications spanning multiple industries. Its reactivity is primarily centered around the aldehyde and disulfide functional groups.
-
Flavor and Fragrance: It is used as a flavoring agent in food products and to create unique fragrance profiles.[1][3]
-
Chemical Synthesis: It serves as an intermediate and a sulfur source in the synthesis of complex sulfur-containing molecules, which are crucial in pharmaceuticals and agrochemicals.[3]
-
Polymer Chemistry: The compound's reactivity allows it to be used as a modifier to enhance the properties of various polymers.[3]
-
Agriculture: Research has explored its potential use as a plant growth regulator to improve crop yields and resistance to environmental stress.[3]
-
Pharmaceutical Research: It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities.[3]
Caption: Key application areas for 2-(Methyldithio)isobutyraldehyde.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize 2-(Methyldithio)isobutyraldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals corresponding to the methyl protons of the methyldithio group, the gem-dimethyl protons, and the aldehydic proton. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.
-
¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the S-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.
-
Fragmentation patterns would likely involve cleavage of the C-S and S-S bonds, providing further structural evidence.
-
Safety and Handling
According to GHS classifications, 2-(Methyldithio)isobutyraldehyde is considered harmful if swallowed (Acute toxicity, Oral, Category 4).[4] It is also listed as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 2-(Methyldithio)isobutyraldehyde | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 6. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
